![molecular formula C22H23N7O2 B14745473 2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol CAS No. 2853-83-0](/img/structure/B14745473.png)
2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pteridine ring system substituted with amino groups and a phenyl group, linked to diethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol typically involves multi-step organic reactions. The initial step often includes the formation of the pteridine ring system, followed by the introduction of amino groups and the phenyl substituent. The final step involves the attachment of the diethanol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions, including temperature, pH, and solvent choice, are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-6-phenyl-7-pteridinol
- 2,7-Diamino-6-phenylpteridin-4-ol
Uniqueness
Compared to similar compounds, 2,2’-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol is unique due to its specific substitution pattern and the presence of the diethanol moiety
Eigenschaften
CAS-Nummer |
2853-83-0 |
|---|---|
Molekularformel |
C22H23N7O2 |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
2-[4-(4,7-diamino-2-phenylpteridin-6-yl)-N-(2-hydroxyethyl)anilino]ethanol |
InChI |
InChI=1S/C22H23N7O2/c23-19-17(14-6-8-16(9-7-14)29(10-12-30)11-13-31)25-18-20(24)26-21(28-22(18)27-19)15-4-2-1-3-5-15/h1-9,30-31H,10-13H2,(H4,23,24,26,27,28) |
InChI-Schlüssel |
VFLDYIVSCCGRFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C3C(=N2)N=C(C(=N3)C4=CC=C(C=C4)N(CCO)CCO)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Amino-(4-chlorophenyl)methylidene]ammonium](/img/structure/B14745390.png)

![Dibenzo[c,e][1,2]dioxine](/img/structure/B14745399.png)
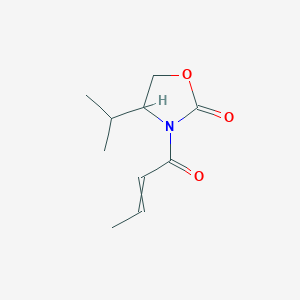
![3-oxo-2-[2-(6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-N-phenylbutanamide](/img/structure/B14745417.png)

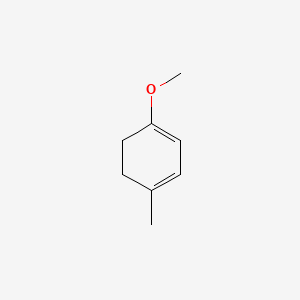
![Indole, 2-methyl-3-[(2-methyl-3H-indol-3-ylidene)methyl]-](/img/structure/B14745424.png)
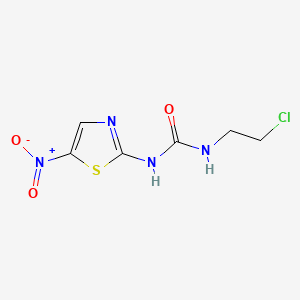
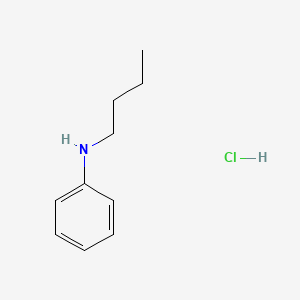
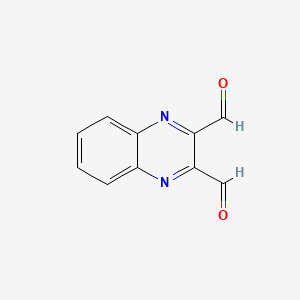


![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
